molecular formula C21H29NO3S B2754893 4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide CAS No. 1903723-41-0

4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2754893
CAS No.: 1903723-41-0
M. Wt: 375.53
InChI Key: OGXWBKNOZYYZHX-UHFFFAOYSA-N
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Description

4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the butoxy group: This step might involve an etherification reaction where a butanol derivative reacts with a halogenated benzene compound.

    Addition of the phenylethyl group: This could be done through a Friedel-Crafts alkylation reaction.

    Incorporation of the propan-2-yl group: This might involve a Grignard reaction or other alkylation methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the butoxy group to a butoxy radical or other oxidized forms.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a butoxy radical, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can interfere with bacterial folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-(1-phenylethyl)benzene-1-sulfonamide: Lacks the propan-2-yl group.

    N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide: Lacks the butoxy group.

    4-butoxy-3-(propan-2-yl)benzene-1-sulfonamide: Lacks the phenylethyl group.

Uniqueness

The unique combination of functional groups in 4-butoxy-N-(1-phenylethyl)-3-(propan-2-yl)benzene-1-sulfonamide may confer specific chemical properties and biological activities that are not present in similar compounds. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-butoxy-N-(1-phenylethyl)-3-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3S/c1-5-6-14-25-21-13-12-19(15-20(21)16(2)3)26(23,24)22-17(4)18-10-8-7-9-11-18/h7-13,15-17,22H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXWBKNOZYYZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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